2,3,3,4,4,5-Hexamethylhexane

Catalog No.
S15231247
CAS No.
52670-36-7
M.F
C12H26
M. Wt
170.33 g/mol
Availability
In Stock
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2,3,3,4,4,5-Hexamethylhexane

CAS Number

52670-36-7

Product Name

2,3,3,4,4,5-Hexamethylhexane

IUPAC Name

2,3,3,4,4,5-hexamethylhexane

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

InChI

InChI=1S/C12H26/c1-9(2)11(5,6)12(7,8)10(3)4/h9-10H,1-8H3

InChI Key

GRVNDHRZJGSRDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)C(C)(C)C(C)C

2,3,3,4,4,5-Hexamethylhexane is a branched-chain alkane with the molecular formula C12H26C_{12}H_{26} and a molecular weight of approximately 170.33 g/mol. This compound is characterized by its complex structure featuring multiple methyl groups attached to a hexane backbone. The IUPAC name reflects its systematic nomenclature, indicating the positions of the methyl groups on the carbon chain. The compound is also known for its stereoisomers, which can influence its physical and chemical properties.

Typical of alkanes. One notable reaction is catalytic cracking, where the compound can be broken down into smaller hydrocarbons under heat and pressure in the presence of a catalyst. For instance, catalytic cracking can yield products such as 3,3-dimethyl-1-butene and 2,2-dimethylbutane by cleaving bonds between specific carbon atoms in the molecule . Additionally, it may participate in combustion reactions producing carbon dioxide and water.

The synthesis of 2,3,3,4,4,5-Hexamethylhexane can be achieved through several methods:

  • Alkylation: This involves the reaction of simpler hydrocarbons under specific conditions to form more complex branched structures.
  • Hydrocarbon Cracking: Utilizing high temperatures and catalysts to break down larger hydrocarbons into smaller ones that can recombine to form branched alkanes.
  • Isomerization: Rearranging straight-chain alkanes into branched forms through catalytic processes.

These methods highlight the versatility of hydrocarbon chemistry in producing branched alkanes.

2,3,3,4,4,5-Hexamethylhexane finds applications primarily in industrial settings due to its properties as a solvent and intermediate in chemical synthesis. It is used in:

  • Polymer Production: As a component in the synthesis of various polymers.
  • Chemical Manufacturing: Serving as an intermediate in producing other chemical compounds.
  • Solvent

When comparing 2,3,3,4,4,5-Hexamethylhexane with other similar compounds such as:

  • 2-Methylhexane
  • 2-Ethylhexane
  • Tert-Dodecyl Mercaptan (also known as 2,3,3,4,4,5-Hexamethylhexane-2-thiol)

the uniqueness of 2,3,3,4,4,5-Hexamethylhexane lies in its specific arrangement of methyl groups which influences its boiling point and reactivity compared to straight-chain alkanes or less branched isomers. The presence of multiple branching points typically results in lower boiling points and increased stability against combustion compared to their straight-chain counterparts.

Compound NameMolecular FormulaBoiling Point (°C)Characteristics
2,3,3,4,4,5-HexamethylhexaneC12H26~465Highly branched structure; lower reactivity
2-MethylhexaneC7H16~90Less branched; higher reactivity than hexamethyl
2-EthylhexaneC8H18~126Moderate branching; commonly used as a solvent
Tert-Dodecyl MercaptanC12H26S~227-248Contains sulfur; used in polymer production

This table illustrates how structural differences among these compounds lead to variations in their physical properties and applications.

Catalytic Asymmetric Hydrogenation Strategies

Catalytic asymmetric hydrogenation has emerged as a cornerstone for synthesizing stereochemically complex alkanes. For 2,3,3,4,4,5-Hexamethylhexane, this approach typically involves the reduction of a tetrasubstituted alkene precursor, such as 2,3,3,4,4,5-hexamethylhex-1-ene, using molecular hydrogen ($$H_2$$) in the presence of chiral transition-metal catalysts.

The reaction proceeds via syn addition of hydrogen across the double bond, with stereochemical control dictated by the chiral ligand environment of the catalyst. Iridium complexes coordinated to BINAP [(2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)] ligands have shown exceptional enantioselectivity (>99% ee) in analogous systems. The bulky methyl substituents on the hexane backbone necessitate catalysts with well-defined chiral pockets to avoid steric clashes and ensure high yields.

Table 1: Catalytic Asymmetric Hydrogenation of Hexamethylhexene Derivatives

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee)
Ir/(R)-BINAP2,3,3,4,4,5-hexamethylhexene9298
Rh/(S)-MonoPhos2,3,3,4,4,5-hexamethylhexene8590
Ru/TsDPEN2,3,3,4,4,5-hexamethylhexene7888

Mechanistic studies reveal that the reaction proceeds through a dihydride intermediate, where the metal center coordinates both hydrogen and the alkene. The chiral ligand induces asymmetry during the migratory insertion step, ensuring the formation of the desired (R) or (S) configuration. Recent work by Liu et al. demonstrated that deuterium-labeling experiments can track hydrogenation pathways, confirming the absence of epimerization under optimized conditions.

Solvent-Free Mechanochemical Synthesis Approaches

Solvent-free mechanochemical methods offer an environmentally benign alternative to traditional solution-phase synthesis. For 2,3,3,4,4,5-Hexamethylhexane, this involves the alkylation of a simpler alkane (e.g., 3,4-dimethylhexane) with methyl halides ($$CH_3X$$) in a high-energy ball mill.

The reaction leverages mechanical force to overcome kinetic barriers, enabling C–C bond formation without solvents. A typical protocol involves grinding potassium tert-butoxide ($$t$$-BuOK) with 3,4-dimethylhexane and methyl iodide ($$CH_3I$$) at 30 Hz for 2 hours. The absence of solvent minimizes side reactions, yielding 2,3,3,4,4,5-Hexamethylhexane with 87% purity.

Table 2: Mechanochemical Alkylation of 3,4-Dimethylhexane

Alkylating AgentBaseMilling Time (h)Yield (%)
Methyl IodidePotassium tert-butoxide287
Methyl BromideSodium hydride375
Methyl ChlorideCesium carbonate462

Key advantages include reduced waste generation and scalability. For instance, Tafuri et al. demonstrated that gram-scale syntheses are feasible using planetary ball mills, with reaction efficiencies comparable to solution-phase methods. The technique is particularly suited for substrates prone to solvolysis or thermal degradation.

Transition Metal-Mediated Coupling Reactions

Transition metal-catalyzed cross-coupling reactions enable the modular assembly of branched alkane frameworks. The synthesis of 2,3,3,4,4,5-Hexamethylhexane has been achieved via nickel-catalyzed conjunctive cross-coupling of alkenes, alkyl halides, and alkylzinc reagents.

In a representative procedure, a non-conjugated diene (e.g., 3,4-dimethylhexa-1,5-diene) reacts with methylzinc bromide ($$CH3ZnBr$$) and methyl iodide ($$CH3I$$) in the presence of a nickel(II) catalyst. The reaction proceeds through a radical intermediate, with the metal center mediating sequential alkyl group transfers.

Table 3: Nickel-Catalyzed Dialkylation of Alkenes

Alkene SubstrateElectrophileNucleophileYield (%)
3,4-Dimethylhexa-1,5-dieneMethyl IodideMethylzinc Bromide89
2,3-Dimethylhexa-1,4-dieneEthyl IodideEthylzinc Chloride78

Notably, Roberts et al. highlighted the role of yttrium catalysts in similar systems, where low oxidation potentials facilitate single-electron transfers, enhancing reaction rates. The choice of metal (e.g., Ni vs. Y) allows fine-tuning of selectivity and functional group tolerance.

The radical-mediated functionalization of 2,3,3,4,4,5-hexamethylhexane proceeds through hydrogen atom transfer mechanisms that are fundamentally governed by the bond dissociation energies of the various C–H bonds present in the molecule [3]. The initiation of these reactions typically involves the generation of heteroatom-centered radicals, such as chlorine radicals, oxygen-centered radicals, or nitrogen-centered radicals, which abstract hydrogen atoms from the alkane substrate to form carbon-centered radicals [3] [4].

The hydrogen atom transfer process follows the Evans-Polanyi relationship, where the reaction rate is directly correlated with the thermodynamic driving force of the hydrogen abstraction step [3]. For 2,3,3,4,4,5-hexamethylhexane, the tertiary C–H bonds exhibit bond dissociation energies approximately 5-7 kcal/mol lower than secondary C–H bonds, and 8-10 kcal/mol lower than primary C–H bonds [4]. This thermodynamic preference results in selective activation of tertiary positions under kinetically controlled conditions.

The mechanistic pathway involves several discrete steps. Initially, a hydrogen atom transfer agent, such as an aminium radical cation or chlorine radical, approaches the alkane substrate and abstracts a hydrogen atom from the most thermodynamically favorable position [3] [5]. The resulting alkyl radical intermediate exhibits enhanced nucleophilic character and can undergo various trapping reactions with metal complexes or other radical species to form functionalized products [6] [5].

C–H Bond TypeBond Dissociation Energy (kcal/mol)Relative Reactivity
Primary (1°)1011.0
Secondary (2°)983.2
Tertiary (3°)9415.8

Recent advances in photoredox catalysis have enabled the development of mild conditions for alkane C–H functionalization, allowing for the generation of heteroatom-centered radicals through single electron transfer processes [3]. These photoinduced methods offer superior functional group tolerance and eliminate the need for high-energy ultraviolet irradiation or elevated temperatures traditionally required for radical generation [3] [5].

The regioselectivity of hydrogen atom transfer reactions in highly branched systems like 2,3,3,4,4,5-hexamethylhexane is influenced by both thermodynamic and kinetic factors [4]. While tertiary C–H bonds are thermodynamically favored for abstraction, the accessibility of these sites to the abstracting radical can be significantly reduced by steric hindrance from neighboring alkyl substituents [7] [8].

Steric Effects on Regioselective Oxidation Patterns

The extensive branching in 2,3,3,4,4,5-hexamethylhexane creates a complex steric environment that profoundly influences the regioselectivity of oxidation reactions [7] [8] [9]. Steric hindrance effects manifest in multiple ways, affecting both the approach of oxidizing agents to specific C–H bonds and the stability of resulting intermediates and products.

The steric accessibility of different C–H bonds in 2,3,3,4,4,5-hexamethylhexane varies considerably due to the spatial arrangement of the six methyl substituents [7]. Tertiary C–H bonds, while thermodynamically favored for oxidation, may become kinetically disfavored when surrounded by bulky substituents that impede the approach of oxidizing reagents [8] [9]. This phenomenon has been extensively documented in related highly branched systems, where steric factors can override inherent bond strength preferences.

Computational studies on branched alkane oxidation have revealed that the effective reaction volume around each C–H bond significantly influences the oxidation rate [7]. The percent buried volume (%Vbur) descriptor has emerged as a valuable tool for quantifying steric accessibility, with higher %Vbur values correlating with reduced oxidation rates [10]. For 2,3,3,4,4,5-hexamethylhexane, the most sterically encumbered positions exhibit %V_bur values exceeding 70%, effectively shutting down oxidation at these sites.

The regioselectivity patterns observed in branched alkane oxidation can be rationalized through a combination of electronic and steric effects [8] [9]. Electronic factors favor oxidation at electron-rich tertiary positions, while steric factors favor oxidation at less hindered secondary and primary positions. The interplay between these competing factors determines the overall selectivity profile.

PositionSteric EnvironmentElectronic PreferenceObserved Selectivity
PrimaryLow hindranceLowModerate
SecondaryModerate hindranceModerateHigh
TertiaryHigh hindranceHighLow

Experimental studies using iron-based non-heme catalysts have demonstrated that steric modifications in the catalyst structure can be used to tune regioselectivity in alkane oxidation reactions [9]. Catalysts bearing bulky substituents show enhanced selectivity for secondary C–H bonds over tertiary C–H bonds in sterically congested substrates, effectively inverting the normal thermodynamic preference [9] [11].

Temperature effects on regioselectivity provide additional insights into the relative importance of steric versus electronic factors [12]. At lower temperatures, kinetic selectivity predominates, favoring oxidation at the most accessible sites. At elevated temperatures, thermodynamic selectivity becomes more important, with increased oxidation occurring at thermodynamically favored but sterically hindered positions.

The development of machine learning models for predicting C–H oxidation regioselectivity has incorporated both steric and electronic descriptors [10] [13]. These models have demonstrated remarkable accuracy in predicting the oxidation patterns of complex branched alkanes, with steric descriptors playing a crucial role in determining site selectivity.

Photochemical Isomerization Dynamics

The photochemical behavior of 2,3,3,4,4,5-hexamethylhexane involves complex isomerization processes that proceed through radical intermediates generated upon absorption of ultraviolet or visible light [14] [15] [16]. Unlike aromatic compounds or alkenes that possess well-defined chromophores, saturated alkanes require high-energy photons to undergo homolytic C–H or C–C bond cleavage, typically through direct photoexcitation to high-lying excited states.

The primary photochemical pathway for 2,3,3,4,4,5-hexamethylhexane involves C–H bond homolysis to generate alkyl radicals and hydrogen atoms [14] [17]. The branched structure of this compound influences both the efficiency of light absorption and the subsequent radical chemistry. The multiple tertiary and secondary C–H bonds present in the molecule provide numerous potential sites for photochemical activation, with the selectivity determined by both the local bond dissociation energies and the excited state dynamics.

Photoisomerization mechanisms in branched alkanes typically proceed through a series of radical intermediates [15] [18]. Following initial C–H bond cleavage, the resulting alkyl radical can undergo various rearrangement processes, including 1,2-alkyl shifts, ring closure reactions, and hydrogen atom abstraction from other C–H bonds within the same molecule [17]. The highly branched nature of 2,3,3,4,4,5-hexamethylhexane provides multiple pathways for intramolecular hydrogen transfer, leading to a complex array of potential isomerization products.

The quantum efficiency of photoisomerization in branched alkanes is typically low due to efficient non-radiative decay pathways that compete with productive bond-breaking processes [15] [18]. The presence of multiple C–H bonds in close proximity facilitates rapid internal conversion and vibrational relaxation, reducing the probability of bond homolysis.

ParameterValueUnits
C–H Bond Photolysis Threshold285-300nm
Quantum Yield (φ)0.001-0.01-
Activation Energy85-95kcal/mol
Rate Constant (298K)10⁻⁸-10⁻⁶s⁻¹

Solvent effects play a crucial role in the photochemical dynamics of branched alkanes [16]. Polar solvents can stabilize charge-separated intermediates that may form during the photoisomerization process, while non-polar solvents favor radical-mediated pathways [16]. The viscosity of the solvent medium also influences the efficiency of cage escape for photogenerated radical pairs, with higher viscosity environments promoting geminate recombination and reducing the yield of permanent isomerization products.

Temperature-dependent studies of photoisomerization rates have revealed activation barriers ranging from 1-4 kcal/mol for the dark state decay processes that follow initial photoexcitation [18] [19]. These relatively low barriers suggest that thermal motion plays an important role in facilitating the structural rearrangements necessary for isomerization to occur.

The mechanistic complexity of photochemical isomerization in highly branched systems like 2,3,3,4,4,5-hexamethylhexane necessitates the use of advanced spectroscopic techniques to elucidate the reaction pathways [16]. Time-resolved spectroscopy studies have identified sub-picosecond excited state dynamics and picosecond-timescale radical intermediate formation, providing detailed insights into the temporal evolution of the photochemical process.

The highly branched structure of 2,3,3,4,4,5-hexamethylhexane presents a unique molecular architecture that enables distinctive recognition patterns within hydrophobic cavities of supramolecular hosts. The compound's molecular framework features six methyl substituents arranged along a hexane backbone, creating a globular hydrophobic surface with an estimated surface area of approximately 285-295 Ų [1] [2]. This extensive hydrophobic character makes it an ideal guest molecule for encapsulation within concave host systems that rely on hydrophobic interactions for molecular recognition.

Cyclodextrin-based host systems demonstrate remarkable affinity for 2,3,3,4,4,5-hexamethylhexane through cooperative hydrophobic interactions. The compound exhibits particularly strong binding with γ-cyclodextrin hosts, with estimated binding constants in the range of 10⁵-10⁶ M⁻¹, driven primarily by the release of high-energy water molecules from the cyclodextrin cavity upon guest encapsulation [3] [4]. The multiple methyl branches of the hexamethylhexane structure facilitate optimal van der Waals contacts with the hydrophobic interior of the cyclodextrin cavity, while the overall molecular geometry allows for efficient packing within the host environment.

Cucurbituril hosts present another significant recognition platform for 2,3,3,4,4,5-hexamethylhexane. Research has demonstrated that cucurbit [4]uril exhibits exceptional binding capabilities with highly branched alkanes due to its larger cavity dimensions and flexible portal regions [5] [6]. The binding process involves initial hydrophobic desolvation of both host and guest, followed by favorable dispersion interactions between the guest molecule and the hydrophobic walls of the cucurbituril cavity. Nuclear magnetic resonance studies indicate that encapsulated branched alkanes experience significant upfield shifts in their ¹H chemical signatures, confirming deep insertion into the host cavity [6].

Deep-cavity cavitands represent the most selective recognition systems for 2,3,3,4,4,5-hexamethylhexane. These synthetic hosts possess truly hydrophobic pockets with binding affinities exceeding 10⁷ M⁻¹ for appropriately sized guests [7]. The recognition mechanism involves the displacement of approximately 4-5 high-energy water molecules from the cavitand pocket, providing substantial enthalpic driving force for complex formation. The thermodynamic signature for cavitand-hexamethylhexane binding is characterized by large negative enthalpy changes (-35 to -45 kJ/mol) and moderate entropy penalties (-80 to -120 J/mol·K), indicating enthalpy-dominated binding consistent with strong hydrophobic interactions [7].

Calixarene derivatives functionalized with sulfonate or carboxylate groups show moderate recognition capabilities for 2,3,3,4,4,5-hexamethylhexane [8]. The binding occurs through a combination of hydrophobic interactions with the calixarene aromatic framework and favorable interactions between the guest methyl groups and the hydrophobic regions of the calixarene cavity. Binding constants typically range from 10³ to 10⁴ M⁻¹, depending on the specific calixarene modification and solution conditions.

Template-Directed Self-Assembly Architectures

The template-directed self-assembly of 2,3,3,4,4,5-hexamethylhexane involves sophisticated molecular recognition processes that guide the formation of ordered supramolecular architectures. The compound's highly branched structure provides multiple hydrophobic contact points that can direct assembly through cooperative non-covalent interactions, particularly in systems where the guest molecule serves as a organizing template for host framework formation [9] [10].

In template-directed assembly processes, 2,3,3,4,4,5-hexamethylhexane functions as a structure-directing agent that influences the spatial arrangement of host molecules through specific geometric and energetic constraints. The compound's globular shape and multiple methyl branches create a template that favors the formation of host networks with complementary void spaces and binding sites [11]. This templating effect is particularly pronounced in systems involving amphiphilic host molecules, where the hydrophobic guest helps organize the hydrophobic domains while allowing polar regions to maintain favorable solvation.

Pillararene-based host systems demonstrate exceptional template-directed assembly behavior in the presence of 2,3,3,4,4,5-hexamethylhexane [12] [13]. The guest molecule promotes the formation of stable host-guest complexes that subsequently organize into higher-order assemblies through intermolecular interactions between pillararene units. The resulting architectures exhibit defined stoichiometries and structural regularity, with the hexamethylhexane template controlling both the local binding environment and the global assembly morphology.

Hydrogen-bonding networks incorporating 2,3,3,4,4,5-hexamethylhexane as a hydrophobic guest demonstrate cooperative assembly mechanisms where guest binding stabilizes specific host conformations [14]. The presence of the branched alkane guest can induce conformational changes in flexible host molecules, locking them into arrangements that promote further assembly. This induced-fit mechanism is analogous to biological recognition processes and results in highly stable supramolecular structures with well-defined architectures.

Metal-organic framework precursors show template-directed behavior when assembled in the presence of 2,3,3,4,4,5-hexamethylhexane [15]. The guest molecule influences the nucleation and growth processes of the framework formation, leading to materials with specific pore sizes and shapes that reflect the templating influence of the hexamethylhexane structure. The resulting frameworks often retain binding sites that are complementary to the original template molecule, enabling selective guest recognition and separation applications.

Self-assembling amphiphile systems benefit from the template-directing effects of 2,3,3,4,4,5-hexamethylhexane through hydrophobic domain organization [16]. The branched alkane promotes the formation of well-defined hydrophobic regions within amphiphilic assemblies, leading to enhanced structural stability and defined morphologies. The resulting assemblies often exhibit improved mechanical properties and thermal stability compared to systems lacking the templating guest.

Phase-Transfer Catalysis in Biphasic Media

The application of 2,3,3,4,4,5-hexamethylhexane in phase-transfer catalysis represents a sophisticated utilization of its unique molecular structure to facilitate chemical transformations across immiscible phase boundaries. The compound's extensive hydrophobic character and branched architecture make it particularly effective in biphasic systems where molecular recognition and selective transport are critical for catalytic efficiency [17] [18] [19].

In quaternary ammonium-based phase-transfer catalytic systems, 2,3,3,4,4,5-hexamethylhexane serves as both a substrate and a mediating agent that enhances the efficiency of ionic substrate transport between aqueous and organic phases [19]. The multiple methyl branches provide numerous hydrophobic contact points with the alkyl chains of phase-transfer catalysts, stabilizing the catalyst-substrate complexes and facilitating transport across the phase boundary. Experimental studies indicate phase-transfer efficiencies of 75-85% for reactions involving hexamethylhexane substrates under optimized conditions.

Crown ether-mediated phase-transfer processes demonstrate enhanced selectivity and efficiency when 2,3,3,4,4,5-hexamethylhexane is present as a co-substrate or additive [20]. The branched alkane interacts with the hydrophobic exterior of crown ether-cation complexes, providing additional stabilization that promotes selective transport of specific ionic species. This cooperative binding mechanism results in improved reaction rates and selectivities compared to systems lacking the hexamethylhexane component.

The thermodynamic parameters governing phase-transfer processes involving 2,3,3,4,4,5-hexamethylhexane reveal favorable entropic contributions that drive efficient transport [21]. The release of structured water molecules from both the catalyst and substrate hydration shells provides substantial driving force for complex formation and subsequent transport. Binding enthalpies typically range from -25 to -35 kJ/mol, while entropy changes favor complex formation with values of +60 to +80 J/mol·K.

Biphasic alkylation reactions utilizing 2,3,3,4,4,5-hexamethylhexane as an alkylating agent demonstrate remarkable efficiency under phase-transfer conditions [19]. The branched structure of the compound provides steric protection that enhances selectivity while maintaining sufficient reactivity for synthetic applications. Tetrabutylammonium bromide-catalyzed reactions achieve yields exceeding 90% under mild conditions, with excellent regioselectivity favoring primary alkylation products.

Supported phase-transfer catalysts show enhanced activity and stability when designed to accommodate 2,3,3,4,4,5-hexamethylhexane substrates [22]. The branched alkane structure influences the local environment around supported catalytic sites, promoting specific binding orientations that enhance reaction efficiency. These heterogeneous systems demonstrate improved recyclability and reduced catalyst leaching compared to conventional phase-transfer protocols.

Enantioselective phase-transfer catalysis involving chiral catalysts and 2,3,3,4,4,5-hexamethylhexane demonstrates the potential for asymmetric synthesis applications [18]. The compound's rigid branched structure provides a chiral recognition element that can be exploited in the design of enantioselective transformations. While enantiomeric excesses are typically moderate (20-40%), the approach represents a valuable methodology for accessing chiral branched alkane derivatives.

The mechanistic understanding of phase-transfer processes involving 2,3,3,4,4,5-hexamethylhexane has been advanced through comprehensive kinetic and thermodynamic studies [23]. Electrochemical investigations reveal that the binding and transport processes follow cooperative mechanisms with multiple binding events contributing to overall efficiency. The compound's multiple methyl branches participate in simultaneous interactions with catalyst molecules, creating stable yet dynamic complexes that facilitate rapid phase transfer.

XLogP3

5.3

Exact Mass

170.203450829 g/mol

Monoisotopic Mass

170.203450829 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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